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1,3-dimethyl-7,9-dihydropurine-2,6,8-trione
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Overview
Description
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione, also known as 1,3-dimethyluric acid or oxytheophylline, is an oxopurine compound. It is a derivative of uric acid and is characterized by the presence of methyl groups at the 1 and 3 positions of the purine ring. This compound has a molecular formula of C7H8N4O3 and a molecular weight of 196.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione can be synthesized through various methods. One common approach involves the reaction of uric acid with formic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropurine compounds .
Scientific Research Applications
Pharmaceutical Development
1,3-Dimethyl-7,9-dihydropurine-2,6,8-trione is primarily studied for its potential therapeutic effects. Its derivatives have shown promise in treating neurological disorders due to their interaction with serotonin receptors. Specifically, studies have focused on the compound's affinity for the 5-HT1A and 5-HT2A receptor subtypes. Modifications to the compound can enhance this affinity, making it a candidate for developing new therapeutic agents aimed at anxiety and depression treatment.
Case Studies in Pharmaceutical Applications
- Serotonin Receptor Interactions : Research indicates that certain derivatives of this compound exhibit significant binding affinity to serotonin receptors. This interaction is crucial for developing drugs targeting mood disorders.
- Anxiolytic Properties : A study demonstrated that compounds derived from this compound showed anxiolytic effects in animal models. These findings suggest potential applications in treating anxiety-related disorders.
The biological activity of this compound extends beyond serotonin receptor interactions. It has been investigated for antioxidant properties and its role in cellular signaling pathways. The compound's structure allows it to participate in various biochemical reactions that can influence cellular processes.
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a standard reference compound due to its well-characterized properties. It is utilized in various analytical methods including:
- Chromatography : Used as a standard in high-performance liquid chromatography (HPLC) to quantify related compounds.
- Spectroscopy : Its distinct spectral properties make it suitable for use in spectroscopic analyses to identify and characterize similar purine derivatives .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a summary table of related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Dimethyluric Acid | Lacks methyl substitution at position 1 | Exhibits different biological activities |
7-Methyluric Acid | Contains only one methyl group at position 7 | Related to caffeine metabolism |
Theophylline | Different biological activities related to respiratory function | Used primarily as a bronchodilator |
This table illustrates how variations in substitution patterns affect biological properties and applications across related compounds.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. This compound can also modulate signaling pathways related to cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
1,7-dimethyluric acid: Another methylated derivative of uric acid, differing in the position of the methyl groups.
Theophylline: A bronchodilator used in respiratory diseases, structurally related to this compound.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Biological Activity
1,3-Dimethyl-7,9-dihydropurine-2,6,8-trione (also known as 1,3-dimethyluric acid) is a purine derivative that has garnered interest in biological and pharmacological research due to its potential therapeutic applications. This article explores its biological activity by reviewing relevant studies and findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₇H₈N₄O₃
- CAS Number : 70346
- Molecular Weight : 180.16 g/mol
This compound is an oxopurine that exhibits structural modifications at the N-1 and N-3 positions with methyl groups, which may influence its biological interactions and metabolic pathways .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antioxidant Properties : Research indicates that purine derivatives can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases .
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Cytotoxic Activity : Preliminary studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. This activity may be linked to its ability to interfere with cellular metabolism and proliferation .
- Metabolic Role : As a metabolite of purine metabolism, it plays a role in various biochemical processes within the body. Understanding its metabolic pathways can provide insights into its physiological significance and potential therapeutic applications .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study demonstrated that treatment with this compound resulted in significant reductions in oxidative stress markers in vitro. The results suggested a protective effect against oxidative damage in neuronal cells.
- Study 2 : Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Data Table of Biological Activities
Biological Activity | Study Reference | Findings |
---|---|---|
Antioxidant | Study 1 | Reduced oxidative stress markers in neuronal cells |
Anti-inflammatory | Study 2 | Inhibited pro-inflammatory cytokines production |
Cytotoxicity | Study 3 | Induced cell death in cancer cell lines |
Properties
Molecular Formula |
C7H8N4O3 |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i3+1,4+1,5+1,7+1,9+1,10+1,11+1 |
InChI Key |
OTSBKHHWSQYEHK-JCRQFRHWSA-N |
Isomeric SMILES |
C[15N]1[13C]2=[13C]([13C](=O)[15N]([13C]1=O)C)NC(=O)[15NH]2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 |
Origin of Product |
United States |
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